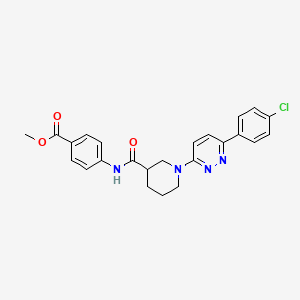

Methyl 4-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate” is a chemical compound with the molecular formula C24H23ClN4O3 and a molecular weight of 450.92. It contains a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine derivatives, including this compound, have been found to exhibit a wide range of pharmacological activities .

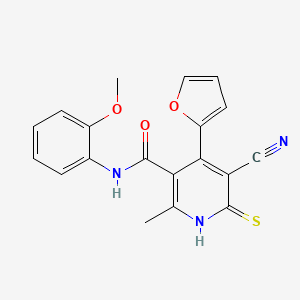

Molecular Structure Analysis

The molecular structure of this compound involves a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . The pyridazine ring is present in some commercially available drugs and agrochemicals . Pyridazine-based systems have been shown to have numerous practical applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate” include a molecular weight of 450.92. More specific physical and chemical properties were not found in the available resources.科学的研究の応用

Molecular Interactions and Pharmacophore Models

A study highlighted the molecular interactions of a structurally related compound, focusing on its antagonist properties and binding affinity to the CB1 cannabinoid receptor. Through conformational analysis and the development of unified pharmacophore models, insights into the steric binding interactions with the receptor were provided, suggesting a significant role of certain molecular conformations in conferring antagonist activity. This research contributes to understanding the structural prerequisites for the binding and activity of similar compounds at the cannabinoid receptors (Shim et al., 2002).

Synthetic Pathways and Derivatives

Research on the synthesis of pyridazino[4,5-b]indole derivatives from related carboxylic acid anhydrides has provided methodologies for creating a range of structurally related compounds. These synthetic routes involve interactions with aryldiazonium salts and subsequent reactions to yield various derivatives, highlighting the chemical versatility and potential for modification of the core structure for different scientific applications (Monge et al., 1986).

Molecular Docking and Screening

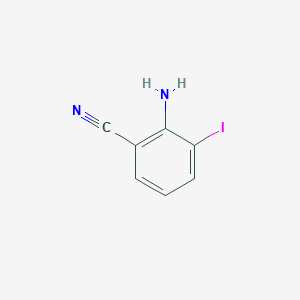

A study on novel pyridine and fused pyridine derivatives, starting from related hydrazinyl-pyridine-carbonitrile compounds, conducted molecular docking screenings against target proteins. This research exemplifies the approach to assessing the biological activity of compounds through in silico methods, providing a basis for understanding the potential therapeutic applications of similar compounds in antimicrobial and antioxidant contexts (Flefel et al., 2018).

Pharmacological Activities

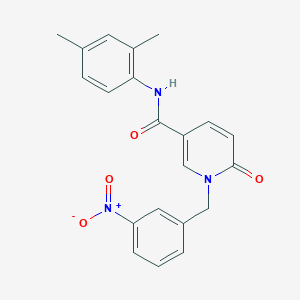

Another relevant study explored the synthesis of substituted pyridine derivatives for pharmacological screenings. This included the creation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from a base compound, demonstrating significant analgesic and antiparkinsonian activities. Such findings underscore the potential medical applications of structurally related compounds in treating pain and Parkinson's disease (Amr et al., 2008).

作用機序

将来の方向性

Pyridazinone derivatives, including this compound, have shown a wide range of pharmacological activities . This suggests that they should be extensively studied for potential therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .

特性

IUPAC Name |

methyl 4-[[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O3/c1-32-24(31)17-6-10-20(11-7-17)26-23(30)18-3-2-14-29(15-18)22-13-12-21(27-28-22)16-4-8-19(25)9-5-16/h4-13,18H,2-3,14-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAGJAOFSIXZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2732823.png)

![2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2732826.png)

![(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2732830.png)

![2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid](/img/structure/B2732834.png)

![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2732836.png)

![(4-Methylsulfanylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2732837.png)

![6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2732838.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)